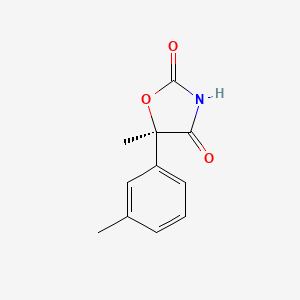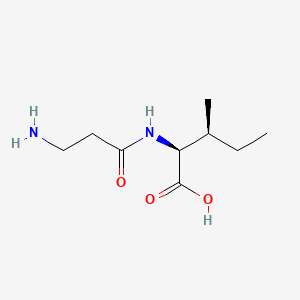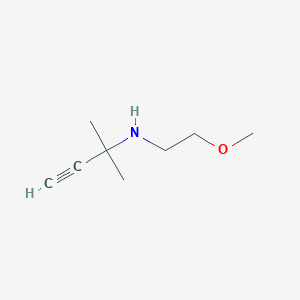![molecular formula C12H15N3O3 B11744593 4-({[1-(2-hydroxyethyl)-1H-pyrazol-4-yl]amino}methyl)benzene-1,3-diol](/img/structure/B11744593.png)
4-({[1-(2-hydroxyethyl)-1H-pyrazol-4-yl]amino}methyl)benzene-1,3-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-({[1-(2-hydroxyethyl)-1H-pyrazol-4-yl]amino}methyl)benzene-1,3-diol is an organic compound that features a benzene ring substituted with two hydroxyl groups, a pyrazole ring, and an aminoethyl group. This compound is part of the dihydroxybenzenes family, which are known for their diverse applications in various fields such as chemistry, biology, and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-({[1-(2-hydroxyethyl)-1H-pyrazol-4-yl]amino}methyl)benzene-1,3-diol typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic conditions.
Attachment of the Hydroxyethyl Group: The hydroxyethyl group can be introduced via nucleophilic substitution reactions.
Coupling with Benzene-1,3-diol: The final step involves coupling the pyrazole derivative with benzene-1,3-diol using a suitable coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) under mild conditions.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors to enhance reaction efficiency and yield, as well as employing green chemistry principles to minimize waste and environmental impact .
Chemical Reactions Analysis
Types of Reactions
4-({[1-(2-hydroxyethyl)-1H-pyrazol-4-yl]amino}methyl)benzene-1,3-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding alcohols.
Substitution: The amino and hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products Formed
Oxidation: Quinones and carboxylates.
Reduction: Alcohols and amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
4-({[1-(2-hydroxyethyl)-1H-pyrazol-4-yl]amino}methyl)benzene-1,3-diol has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of dyes, polymers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-({[1-(2-hydroxyethyl)-1H-pyrazol-4-yl]amino}methyl)benzene-1,3-diol involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes and receptors involved in various biological processes.
Pathways Involved: It can modulate signaling pathways related to oxidative stress, inflammation, and cell proliferation.
Comparison with Similar Compounds
Similar Compounds
Catechol: 1,2-dihydroxybenzene, known for its antioxidant properties.
Resorcinol: 1,3-dihydroxybenzene, used in the production of resins and adhesives.
Hydroquinone: 1,4-dihydroxybenzene, widely used in skin-lightening products.
Uniqueness
4-({[1-(2-hydroxyethyl)-1H-pyrazol-4-yl]amino}methyl)benzene-1,3-diol is unique due to the presence of the pyrazole ring and the hydroxyethyl group, which confer distinct chemical and biological properties compared to other dihydroxybenzenes .
Properties
Molecular Formula |
C12H15N3O3 |
|---|---|
Molecular Weight |
249.27 g/mol |
IUPAC Name |
4-[[[1-(2-hydroxyethyl)pyrazol-4-yl]amino]methyl]benzene-1,3-diol |
InChI |
InChI=1S/C12H15N3O3/c16-4-3-15-8-10(7-14-15)13-6-9-1-2-11(17)5-12(9)18/h1-2,5,7-8,13,16-18H,3-4,6H2 |
InChI Key |
MKCVBPJQEHVCTH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1O)O)CNC2=CN(N=C2)CCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(butan-2-yl)-N-[(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B11744517.png)

![3-methyl-N-{[1-(propan-2-yl)-1H-pyrazol-5-yl]methyl}-1-propyl-1H-pyrazol-4-amine](/img/structure/B11744521.png)
-1H-pyrazol-5-yl]methyl})amine](/img/structure/B11744530.png)
![[Dimethylamino-[(3,5-dioxo-4-azatricyclo[5.2.1.02,6]dec-8-en-4-yl)oxy]methyl]-dimethylazanium](/img/structure/B11744536.png)
![2-[({[1-(propan-2-yl)-1H-pyrazol-3-yl]methyl}amino)methyl]benzoic acid](/img/structure/B11744540.png)

![[(1-ethyl-1H-pyrazol-5-yl)methyl][(1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11744546.png)
-1H-pyrazol-3-yl]methyl})amine](/img/structure/B11744549.png)
amine](/img/structure/B11744563.png)


![N-[(1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)methyl]-1-(2-fluoroethyl)-1H-pyrazol-4-amine](/img/structure/B11744577.png)

